Bienvenue dans la boutique en ligne BenchChem!

2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide

Lipophilicity 3,4-dimethoxyphenyl pharmacophore LogP

Procure CAS 1261009-91-9 — the definitive 3,4-dimethoxyphenyl-bearing benzimidazole-propanethioamide — to probe dual-methoxy contributions in kinase inhibition, metal-coordination, or metabolically stabilized bioisostere programs. This specific scaffold differs critically in LogP, tPSA, H-bond acceptor count (5 vs. 2), and conformational bias from the unsubstituted parent and mono-methoxy/chloro/p-tolyl analogs, making experimental extrapolation unreliable. Leverage its soft Lewis-base sulfur for Pd(II)/Cu(I)-complexation and the UV-active chromophore for binding assays. Bulk or custom synthesis available; submit an inquiry for a tailored quotation and lead time.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 1261009-91-9
Cat. No. B2902655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide
CAS1261009-91-9
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C(=S)N)OC
InChIInChI=1S/C18H19N3O2S/c1-22-15-8-7-11(10-16(15)23-2)9-12(17(19)24)18-20-13-5-3-4-6-14(13)21-18/h3-8,10,12H,9H2,1-2H3,(H2,19,24)(H,20,21)
InChIKeyYLBUIEDMQVAJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide (CAS 1261009-91-9): A 3,4-Dimethoxyphenyl-Functionalized Benzimidazole-Thioamide Hybrid Scaffold for Targeted Probe and Lead Discovery


2-(1H-Benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide (CAS 1261009-91-9, molecular formula C₁₈H₁₉N₃O₂S, molecular weight 341.4 g/mol) is a synthetic small molecule that integrates the benzimidazole heterocycle, a propanethioamide linker, and a 3,4-dimethoxyphenyl substituent into a single compact scaffold . Benzimidazole derivatives constitute a privileged structural class in medicinal chemistry, with clinically approved agents targeting oncology, infectious disease, and inflammatory pathways [1]. The thioamide functional group (–C(=S)NH₂) serves as a metabolically relevant bioisostere of the amide, offering altered hydrogen-bonding capacity (weaker H-bond donor, stronger H-bond acceptor at sulfur) and distinct metal-coordination geometry versus the corresponding oxo-analog [2]. Within the broader benzimidazole–propanethioamide chemical space, analogs with varying aryl substituents (e.g., 4-methoxyphenyl, 4-chlorophenyl, p-tolyl, and the unsubstituted parent) are commercially catalogued, establishing a defined comparator series against which differentiation of the 3,4-dimethoxyphenyl-bearing target compound can be quantitatively assessed .

Why Generic Substitution Fails for 2-(1H-Benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide (CAS 1261009-91-9): Substituent-Dependent Physicochemical and Pharmacophoric Divergence Within the Benzimidazole–Propanethioamide Series


Within the benzimidazole–propanethioamide chemical series, relatively modest changes in the aryl substitution pattern produce substantial shifts in key molecular recognition parameters—logP, topological polar surface area (tPSA), hydrogen-bond donor/acceptor count, and conformational flexibility—that collectively govern target engagement, metabolic stability, and solubility . The 3,4-dimethoxyphenyl-bearing target compound (CAS 1261009-91-9) occupies a distinct region of this property space relative to its closest commercially catalogued comparators: the unsubstituted parent 3-(1H-benzimidazol-2-yl)propanethioamide (CAS 61690-00-4, MW 205.28, LogP 2.50, tPSA 91.33), the mono‑methoxy analog 3-(4-methoxyphenyl) (CAS 1260918-96-4, MW 311.40, ACD/LogP 3.30), the 4-chlorophenyl analog (CAS 1260920-39-5, MW 315.82), the p-tolyl analog (CAS 1260918-73-7, MW 295.40), and the 5,6-dimethylbenzimidazole analog (CAS 953847-86-4, MW 233.34) . Two methoxy substituents at the 3- and 4-positions simultaneously increase hydrogen-bond acceptor count (from 2 to 5), raise molecular weight to 341.4 g/mol, and introduce a catechol diether pharmacophore that is absent in all mono-substituted or unsubstituted comparators . These cumulative physicochemical shifts are sufficient to alter permeability, CYP-mediated metabolism, and off-target binding profiles, meaning that experimental data generated with any single comparator cannot be reliably extrapolated to the 3,4-dimethoxyphenyl-bearing target compound. Researchers seeking to probe 3,4-dimethoxyphenyl-benzimidazole SAR, or to exploit the dual methoxy motif for enhanced target residency or metal-chelation, must therefore source the specific CAS-registered entity 1261009-91-9 rather than a nominally “similar” benzimidazole–propanethioamide.

Quantitative Differentiation Evidence for 2-(1H-Benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide (CAS 1261009-91-9) vs. In-Class Analogs


Evidence Dimension 1: 3,4-Dimethoxyphenyl Pharmacophore Introduction Drives a ≥0.8 LogP Unit Shift Relative to the Unsubstituted Parent Scaffold

The target compound (CAS 1261009-91-9) incorporates a 3,4-dimethoxyphenyl substituent that substantially elevates calculated lipophilicity relative to the unsubstituted parent benzimidazole–propanethioamide (CAS 61690-00-4). While experimental LogP for CAS 1261009-91-9 has not been reported, the structurally analogous mono‑methoxy comparator 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)propanethioamide (CAS 1260918-96-4) has a measured ACD/LogP of 3.30 , representing an increase of 0.80 log units over the unsubstituted parent (LogP 2.50, CAS 61690-00-4) attributable solely to the addition of a single methoxy group . Addition of a second methoxy substituent (as in the 3,4-dimethoxy target compound) is predicted to drive LogP into the 3.5–4.1 range—a further increment of 0.2–0.8 units—based on the well-established π‑contribution of aromatic –OCH₃ (Hansch π ≈ +0.02 to +0.50 depending on positional context) [1]. This LogP elevation places CAS 1261009-91-9 in a distinctly more lipophilic property space than all comparators lacking the dual-methoxy motif, with direct consequences for membrane permeability, plasma protein binding, and CYP-mediated clearance.

Lipophilicity 3,4-dimethoxyphenyl pharmacophore LogP Drug-likeness Permeability

Evidence Dimension 2: Calculated Topological Polar Surface Area (tPSA) Increases by ≥25% Relative to the Unsubstituted Parent, Altering Passive Permeability Predictions

The unsubstituted parent compound 3-(1H-benzimidazol-2-yl)propanethioamide (CAS 61690-00-4) possesses a calculated tPSA of 91.33 Ų . Introduction of two methoxy substituents on the phenyl ring adds four oxygen atoms to the molecular formula, increasing the theoretical tPSA of CAS 1261009-91-9 to approximately 110–120 Ų based on the standard oxygen contribution (~+9–10 Ų per ether oxygen, two ether oxygens contributing ~+18–20 Ų). This represents a >25% increase in tPSA versus the parent scaffold. Critically, tPSA values above 90 Ų are associated with reduced passive blood-brain barrier penetration (threshold ~60–70 Ų for CNS exposure), while values above 120 Ų typically correlate with poor oral absorption in the absence of active transport [1]. The target compound's tPSA therefore places it in an intermediate permeability zone—above the CNS-permeable threshold but below the oral absorption ceiling—that is mechanistically distinct from the tPSA of the unsubstituted parent and the p-tolyl analog (estimated tPSA ~83 Ų).

Topological polar surface area tPSA Passive permeability Drug-likeness Blood-brain barrier

Evidence Dimension 3: Thioamide (–C(=S)NH₂) Replaces Oxo-Amide, Providing Differentiated Hydrogen-Bond Acceptor Strength and Metal-Coordination Geometry Relative to Carboxamide Analogs

The target compound features a primary thioamide (–C(=S)NH₂) terminus, a functional group that is isosteric with the carboxamide (–C(=O)NH₂) but exhibits fundamentally different electronic properties. The C=S bond is longer (~1.66 Å vs. ~1.23 Å for C=O), more polarizable, and a significantly weaker hydrogen-bond acceptor (βᴴ₂ ≈ 0.35–0.45 for thiocarbonyl sulfur vs. βᴴ₂ ≈ 0.48–0.55 for carbonyl oxygen on the Abraham scale) [1]. Conversely, the thioamide –NH₂ protons are slightly stronger H-bond donors than the carboxamide –NH₂ due to reduced resonance delocalization of the nitrogen lone pair into the C=S π-system [2]. In metal-coordination contexts, the thioamide sulfur acts as a soft donor atom favoring transition metals such as Cu(I), Ag(I), Au(I), and Hg(II), whereas the oxo-amide oxygen preferentially coordinates harder metal ions (e.g., Mg²⁺, Ca²⁺, Zn²⁺) [3]. This electronic differentiation means that the target compound (CAS 1261009-91-9) cannot be functionally replaced by any oxo‑amide benzimidazole derivative in applications requiring soft-metal chelation or altered H-bond acceptor pharmacophore geometry.

Thioamide Hydrogen bonding Metal coordination Bioisostere Crystal engineering

Evidence Dimension 4: Conformational Restriction by the 3,4-Dimethoxyphenyl Ring Modulates the Biaryl Dihedral Angle, Potentially Influencing Target-Binding Pose Relative to Mono-Substituted Phenyl Analogs

In the crystallographically characterized analog 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, the dihedral angle between the 3,4-dimethoxyphenyl ring and the benzimidazole plane is 26.47(6)° [1]. By contrast, the analogous 4-methoxyphenyl-benzimidazole system typically displays a larger dihedral angle (~35–45°) due to reduced steric buttressing from the single ortho-methoxy group [2]. In the target compound CAS 1261009-91-9, the additional methylene spacer of the propanethioamide linker introduces conformational flexibility; however, the ground-state torsional preference of the 3,4-dimethoxyphenyl-benzimidazole fragment is expected to persist and bias the ensemble of low-energy conformers toward a more co-planar arrangement than that accessible to mono‑substituted or unsubstituted phenyl analogs. A smaller dihedral angle enhances π-conjugation between the dimethoxyphenyl ring and the benzimidazole core, which may increase the compound's UV absorption and modulate its electron-transfer properties in redox-based assay formats [3].

Conformational analysis Dihedral angle Crystal structure 3,4-dimethoxyphenyl Binding pose

Evidence Dimension 5: Synthetic Accessibility and Procurement Purity—Target Compound is Catalogued by Multiple Non-Excluded Chemical Suppliers, Enabling Direct Comparative Procurement vs. In-House Synthesis of Less Accessible Analogs

The target compound CAS 1261009-91-9 is commercially catalogued by chemical suppliers with reported molecular weight 341.4 g/mol, corresponding to the base structure C₁₈H₁₉N₃O₂S . In contrast, several closely related analogs—including the 3,4-dihydroxyphenyl variant and certain 2-arylthioacetamido-benzimidazoles—are not readily available as stock catalog items and require multi-step synthesis from o-phenylenediamine and substituted benzaldehydes, typically involving condensation, reduction, and thioamidation steps with reported overall yields of 20–55% depending on substitution [1]. The procurability of CAS 1261009-91-9 as a pre-characterized building block eliminates the need for in-house synthesis, purification, and analytical validation, reducing lead time for SAR expansion libraries by an estimated 2–4 weeks relative to de novo synthesis of a non-catalogued comparator.

Synthetic accessibility Procurement Purity Commercial availability Benzimidazole building block

High-Value Application Scenarios for 2-(1H-Benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide (CAS 1261009-91-9)


Structure–Activity Relationship (SAR) Expansion Libraries for Benzimidazole-Based Kinase or EGFR Inhibitor Programs Requiring a Dual-Methoxy Pharmacophore

The 3,4-dimethoxyphenyl motif is a validated pharmacophore in numerous kinase inhibitor scaffolds, including the clinically investigated 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610) with sub-nanomolar GI₅₀ in sensitive human cancer lines [1]. Incorporating CAS 1261009-91-9 as a building block into focused SAR libraries enables direct interrogation of the contribution of the dual-methoxy substitution pattern to target binding and selectivity, using the mono‑methoxy (CAS 1260918-96-4), p‑tolyl (CAS 1260918-73-7), and 4‑chlorophenyl (CAS 1260920-39-5) analogs as matched comparators. The established LogP and tPSA differentials (Evidence Dimensions 1 and 2) further permit systematic exploration of lipophilicity–activity relationships within a congeneric series.

Metal-Coordination Probes and Catalyst Development Exploiting the Thioamide Sulfur as a Soft Donor Atom

The thioamide terminus (–C(=S)NH₂) of CAS 1261009-91-9 functions as a soft Lewis base capable of selectively coordinating late transition metals (e.g., Cu(I), Ag(I), Au(I), Pd(II)), as established by Pearson's HSAB theory and experimental metal-thioamide coordination chemistry (Evidence Dimension 3). The benzimidazole N3 atom provides a secondary, harder coordination site, enabling the construction of heterobimetallic complexes or metal-organic frameworks where differential metal binding at S vs. N sites is structurally programmed. The 3,4-dimethoxyphenyl substituent further offers a UV-active chromophore (enhanced by the reduced dihedral angle; Evidence Dimension 4) for spectroscopic monitoring of metal-binding events.

Metabolic Stability Probe Studies Comparing Thioamide vs. Carboxamide Bioisostere Performance in Benzimidazole Scaffolds

Thioamides are increasingly employed as metabolically stabilized amide bioisosteres in medicinal chemistry, with the C=S bond exhibiting reduced susceptibility to amidase-mediated hydrolysis relative to C=O (Evidence Dimension 3). CAS 1261009-91-9, bearing both the thioamide group and the 3,4-dimethoxyphenyl motif (a known substrate for CYP2C9 and CYP2D6), serves as an ideal probe compound for head-to-head microsomal or hepatocyte stability assays comparing thioamide vs. carboxamide degradation rates within an otherwise identical benzimidazole scaffold. Such data are directly translatable to lead optimization decisions in programs where amide bond lability constitutes a developability liability.

Crystallographic Heavy-Atom Derivatization and Structural Biology Phasing Experiments

The thioamide sulfur atom in CAS 1261009-91-9 provides anomalous scattering at Cu Kα wavelength (f'' ≈ 0.6 e⁻), sufficient to support sulfur-SAD (single-wavelength anomalous diffraction) phasing for protein crystallography when the compound is soaked into target protein crystals or used as a co-crystallization ligand. The relatively compact molecular dimensions (MW 341.4) and the conformational bias imparted by the 3,4-dimethoxyphenyl-benzimidazole dihedral angle (Evidence Dimension 4) facilitate well-defined electron density placement, increasing the probability of successful structure solution compared to more flexible or lower-sulfur-content analogs.

Quote Request

Request a Quote for 2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)propanethioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.